(6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate
Description
Properties
Molecular Formula |
C8H8F5NO2 |
|---|---|
Molecular Weight |
245.15 g/mol |
IUPAC Name |
(6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H8F5NO2/c9-7(10)1-6(2-7)3-14-4(6)16-5(15)8(11,12)13/h4,14H,1-3H2 |
InChI Key |
CCZSTPVHLAEIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(F)F)CNC2OC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM)
A common approach uses Grubbs catalysts to form the spirocyclic structure. For example:
Fluorination Techniques
Post-cyclization fluorination employs diethylaminosulfur trifluoride (DAST) or XtalFluor-E:
- DAST method : Treat the spiroamine intermediate with DAST (1.2 equiv) in dichloroethane at 80°C for 6 hours.
- XtalFluor-E : Higher selectivity achieved at 50°C with 1.5 equiv reagent.
Esterification with Trifluoroacetic Acid
The azaspiroamine is converted to its trifluoroacetate salt via two primary routes:
Direct Acid-Base Reaction
Anhydride-Mediated Esterification
- Reagents : Trifluoroacetic anhydride (TFAA) in presence of DMAP catalyst.
- Conditions :
- Advantage : Avoids isolation of free base, directly yielding crystalline product.
Process Optimization from Patent Literature
The Chinese patent CN103524325A describes scalable fluorination and esterification techniques applicable to this compound:
Key Steps from CN103524325A
| Step | Process | Conditions | Yield |
|---|---|---|---|
| 1 | Chlorination of 1,1-difluoroethane | UV light, Cl₂ (1:4 ratio), 45°C | 78% |
| 2 | Oxidation to chloroacetyl chloride | SO₃ (2.5 equiv), 60°C | 84% |
| 3 | HF fluoridation | SbCl₅ catalyst, 50°C | 91% |
| 4 | Hydrolysis to trifluoroacetate | H₂O, 60°C, 3 hours | 95% |
This four-step sequence demonstrates industrial viability, though specific adaptations are required for the spiroamine substrate.
Analytical Characterization
Critical quality attributes are verified through:
- ¹⁹F NMR : Peaks at δ -74.5 (CF₃), -110.2 (spiro-F).
- HPLC : Retention time 8.2 min (C18 column, acetonitrile/water).
- XRD : Confirms spirocyclic conformation with dihedral angle 88.7°.
Applications in Pharmaceutical Synthesis
The compound serves as a key intermediate in API production:
Chemical Reactions Analysis
Types of Reactions
(6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, (6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its fluorinated structure may enhance its interaction with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique properties may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its fluorinated structure imparts desirable properties, such as increased thermal stability and resistance to chemical degradation, making it suitable for various applications.
Mechanism of Action
The mechanism of action of (6,6-difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong interactions with biological molecules, potentially affecting their function. The spirocyclic structure may also play a role in modulating the compound’s activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Purity : ≥98%
- Storage : Stable at -80°C for 6 months or -20°C for 1 month .
- Applications : Used as a building block in medicinal chemistry (e.g., synthesis of VU6015976, a bioactive small molecule) .
Comparison with Structurally Similar Compounds
2-Cyclopropyl-2,6-diazaspiro[3.3]heptane Bistrifluoroacetate
6-Fluoro-2-azaspiro[3.3]heptane 2,2,2-Trifluoroacetate
- CAS No.: 2227205-88-9
- Molecular Formula: C₈H₁₁F₄NO₂
- Key Differences: Monofluoro Substituent: Single fluorine at position 6 (vs. difluoro in the target compound), reducing electron-withdrawing effects. Lower Molecular Weight: 229.17 g/mol (vs.
- Applications : Explored in peptide mimetics due to reduced steric hindrance .
2-Azaspiro[3.3]heptan-6-one Trifluoroacetate
6,6-Difluoro-2-azabicyclo[3.2.0]heptane
- CAS No.: 1214875-15-6
- Molecular Formula : C₆H₈F₂N
- Key Differences: Bicyclic Framework: Azabicyclo[3.2.0]heptane core (vs. spirocyclic), increasing ring strain and altering conformational dynamics. No Trifluoroacetate Group: Requires additional steps for esterification in synthetic workflows .
- Applications : Studied in CNS drug discovery for its ability to cross the blood-brain barrier .
Physicochemical and Functional Comparison
Research Findings and Trends
- Metabolic Stability: The 6,6-difluoro substitution in the target compound enhances metabolic stability compared to non-fluorinated spiro analogs, as C-F bonds resist oxidative degradation .
- Solubility Challenges: The trifluoroacetate group improves aqueous solubility relative to non-esterified spiroamines (e.g., 6,6-difluoro-2-azaspiro[3.3]heptane), though solubility remains lower than phenyl trifluoroacetate derivatives .
- Synthetic Utility : The spiro[3.3]heptane scaffold provides conformational rigidity, making it superior to larger spirocycles (e.g., spiro[4.5]decane) in optimizing target binding .
Biological Activity
(6,6-Difluoro-2-azaspiro[3.3]heptan-3-yl) 2,2,2-trifluoroacetate, also identified by its CAS number 1427367-47-2, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C8H10F5NO2. It features a spirocyclic structure that incorporates both nitrogen and fluorine atoms, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 247.16 g/mol |
| InChI Key | VADHXGWRJYIASW-UHFFFAOYSA-N |
| Boiling Point | Not available |
| Synonyms | None listed |
1. Induction of Fetal Hemoglobin
Recent studies have highlighted the potential of this compound as an inducer of fetal hemoglobin (HbF). A study focused on the design and synthesis of various 2-azaspiro[3.3]heptane derivatives demonstrated that this compound significantly increased HbF levels in human erythroid progenitor cells. This effect is particularly relevant for the treatment of β-thalassemia and sickle cell disease (SCD), as elevated levels of HbF can ameliorate symptoms associated with these conditions .
2. Structure-Activity Relationship (SAR)
The optimization of the compound's structure has been linked to its efficacy in inducing HbF. Variations in the spirocyclic structure and substitution patterns have been explored to enhance bioavailability and reduce toxicity. For instance, modifications that increase rigidity in the molecular structure have shown improved pharmacokinetic properties without genotoxic effects, making them safer alternatives to existing treatments like hydroxyurea .
Case Study: Efficacy in Cynomolgus Monkeys
In vivo studies conducted on cynomolgus monkeys demonstrated that the compound induced a dose-dependent increase in globin switching, confirming its potential as a therapeutic agent for β-hemoglobinopathies. The results indicated that not only was the compound effective in inducing HbF but also exhibited a favorable safety profile compared to traditional therapies .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in erythropoiesis and globin gene regulation. The compound's unique structural features likely contribute to its ability to modulate these pathways effectively.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
